molecular formula C21H23N3O3S B2581821 (2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1798638-97-7

(2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2581821
CAS No.: 1798638-97-7
M. Wt: 397.49
InChI Key: AHLJEYQFEGRBMD-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a 1,2,4-oxadiazole heterocycle linked to a thiophene ring, a motif known to contribute to diverse biological activities and pharmacokinetic properties . The compound also features a piperidine scaffold, a common element in bioactive molecules that often serves as a key pharmacophore. While specific biological data for this exact molecule may be limited, its structural analogs, particularly those containing the piperidine-1-carboxamide group and 1,2,4-oxadiazole units, have been investigated as potential therapeutic agents. For instance, related compounds have been explored as inhibitors of key biological pathways, such as the alternative complement system . This suggests potential research applications for this compound in immunology and inflammation studies. The presence of the ethoxyphenyl and thiophene substituents makes it a valuable intermediate for structure-activity relationship (SAR) studies, helping researchers understand how chemical modifications affect interactions with biological targets. This compound is intended for laboratory research use only to advance scientific discovery in these fields. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-26-18-8-4-3-7-17(18)21(25)24-10-5-6-15(13-24)12-19-22-20(23-27-19)16-9-11-28-14-16/h3-4,7-9,11,14-15H,2,5-6,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLJEYQFEGRBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a piperidine ring, an ethoxyphenyl group, and a thiophene-substituted oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole and thiophene groups exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they can inhibit human deacetylase Sirtuin 2 (HDSirt2) and histone deacetylases (HDACs) which are implicated in tumor growth regulation .
  • Case Studies :
    • A study demonstrated that related oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 20 to 50 µM .

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial effects:

  • In vitro Studies : Several derivatives displayed activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited MIC values of 20–40 µM against Staphylococcus aureus .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various derivatives of the oxadiazole and thiophene compounds:

Compound TypeActivity TypeIC50/MIC ValuesReference
Oxadiazole DerivativeAnticancer20–50 µM
Thiophene DerivativeAntimicrobial20–40 µM (S. aureus)
General OxadiazoleAnti-inflammatoryVaries

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of HDACs leads to altered gene expression profiles in cancer cells.
  • Receptor Interaction : The piperidine moiety may enhance binding to specific receptors involved in signal transduction pathways associated with cell growth and apoptosis.

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance, compounds containing the oxadiazole ring have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that oxadiazole derivatives exhibited IC50 values indicating potent activity against human lung (A549) and breast (MCF-7) cancer cells .

Case Study: Antitumor Activity

A derivative similar to our compound was tested against multiple cancer cell lines. The results showed that modifications in the oxadiazole structure significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring displayed improved selectivity and potency .

Antimicrobial Properties

Compounds containing piperidine structures have been evaluated for their antimicrobial efficacy. A study focused on piperidine derivatives showed promising results against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that our compound could possess similar antimicrobial properties .

Enzyme Inhibition

Research into related piperidine compounds has revealed their potential as inhibitors of key enzymes such as α-glucosidase. The presence of functional groups on the piperidine ring can enhance binding affinity to enzyme active sites, making them suitable candidates for diabetes management .

Neuropharmacological Effects

Piperidine derivatives are also being explored for their neuropharmacological effects. Compounds similar to our target have shown activity in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

Synthesis Techniques

The synthesis of (2-Ethoxyphenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multicomponent reactions that enhance selectivity and yield. Techniques such as click chemistry are favored for creating complex structures efficiently.

Synthesis Overview

StepReaction TypeKey ReagentsNotes
1Nucleophilic substitutionEthoxyphenolForms the ethoxyphenyl moiety
2CyclizationThiophene derivativesIntroduces thiophenes into the structure
3Oxadiazole formationHydrazine derivativesKey step for creating the oxadiazole ring
4Final couplingPiperidine derivativesCombines all components into the final product

Comparison with Similar Compounds

Piperidinyl Methanone Derivatives with Oxadiazole Linkers

  • Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone (EP 1 808 168 B1): Key differences: Replaces the 2-ethoxyphenyl group with a cyclopentyl moiety and substitutes thiophen-3-yl with pyridin-4-yl. Cyclopentyl groups reduce steric bulk compared to ethoxyphenyl, possibly improving target binding .
  • [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone (EP 1 808 168 B1): Key differences: Features a p-tolyl (methyl-substituted phenyl) group instead of 2-ethoxyphenyl.

Thiophene-Containing Analogues

  • (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS 1093657-24-9): Key differences: Replaces the oxadiazole-thiophene moiety with a pyrazole ring. Implications: Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding capabilities, which may shift selectivity toward kinases or cyclooxygenases compared to oxadiazole-containing compounds .
  • Implications: Increased polarity may improve solubility but reduce membrane permeability .

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural trends:

Property Target Compound Cyclopentyl Analog p-Tolyl Analog Pyrazole-Thiophene Analog
LogP (Predicted) High (ethoxyphenyl, thiophene) Moderate (cyclopentyl, pyridine) High (p-tolyl) Moderate (pyrazole, ethoxyphenyl)
Solubility Low in water Higher (pyridine’s basic N) Low Moderate (polar pyrazole)
Metabolic Stability High (oxadiazole resistance) Moderate Moderate Variable (pyrazole susceptibility)

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